molecular formula C13H12N2O3 B1470315 5-(Benzyloxy)-2-methylpyrimidine-4-carboxylic acid CAS No. 1784139-02-1

5-(Benzyloxy)-2-methylpyrimidine-4-carboxylic acid

Cat. No.: B1470315
CAS No.: 1784139-02-1
M. Wt: 244.25 g/mol
InChI Key: XQYATFTWWDEHLK-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-methylpyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C13H12N2O3 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Liquid Crystal Characteristics

5-Arylpyrimidine-2-carboxylic acids, related to the target compound, were synthesized and studied for their liquid-crystal characteristics. It was found that p-substituted aryl esters of 5-phenylpyrimidine-2-carboxylic acid do not exhibit mesomorphism. However, introducing a butyloxy group at the p position of the phenyl residue leads to the appearance of nematic characteristics. These aryl 5-phenylpyrimidinylcarbonyloxy-benzoates were identified as nematic liquid crystals with a thermally stable meso phase and an existence range of 50–80 °C (Mikhaleva et al., 1986).

Antiplasmin Drug Research

In a study focused on antiplasmin drugs, aza analogs of 4-aminomethylbenzoic acid were prepared, including 5-Aminomethylpyrimidine-2-carboxylic acid. This compound was obtained via various chemical processes, but no compound in this study showed more potent antiplasmin activity than tranexamic acid (Isoda et al., 1980).

Coordination Polymers and Photophysical Properties

Aromatic carboxylic acids, related to the target compound, were used to support a series of lanthanide coordination compounds. These compounds were characterized for their photophysical properties, revealing interesting molecular arrays and efficient light harvesting chromophores. This research indicates potential applications in materials science (Sivakumar et al., 2011).

Hydrogen Bonding Studies

Studies on hydrogen bonding in related pyrimidine compounds, such as 2-benzylamino-4-benzyloxy-6-methylpyrimidine, provide insights into the molecular interactions and crystal structures of these compounds. This research is significant for understanding the molecular properties and potential applications in crystallography and material science (Glidewell et al., 2003).

Synthesis of Derivatives and Pharmacological Applications

Research on the synthesis of derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine, which are structurally related to 5-(Benzyloxy)-2-methylpyrimidine-4-carboxylic acid, revealed some compounds with analgesic, antiinflammatory, and immunosuppressive activity. This highlights the potential for developing pharmacologically active compounds based on pyrimidine derivatives (Malinka et al., 1989).

Properties

IUPAC Name

2-methyl-5-phenylmethoxypyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9-14-7-11(12(15-9)13(16)17)18-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYATFTWWDEHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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